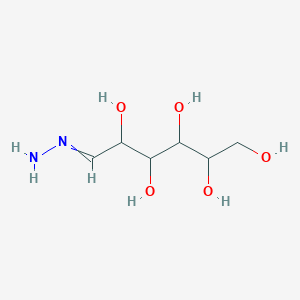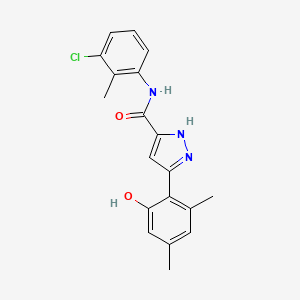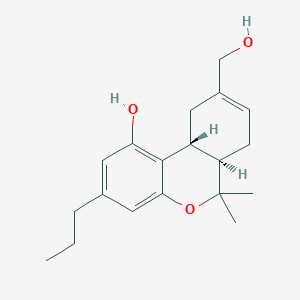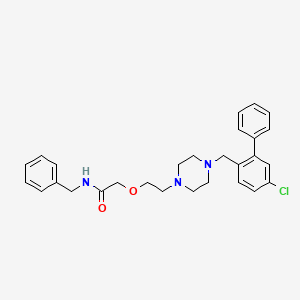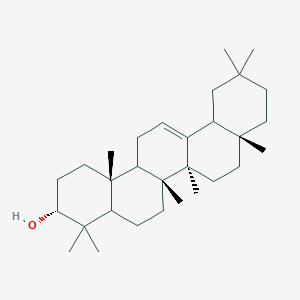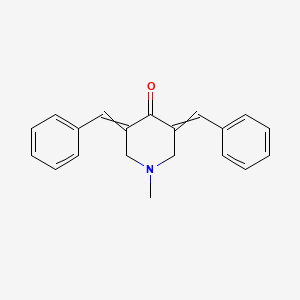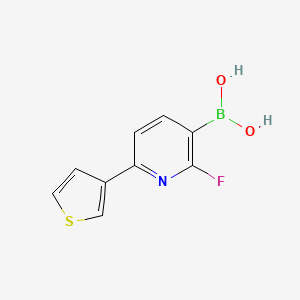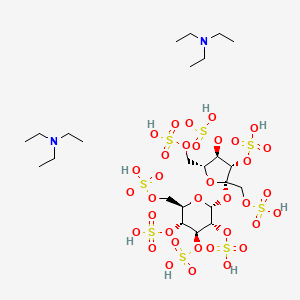
Sucrose octasulfate triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose octasulfate triethylammonium salt is a chemical compound known for its unique properties and applications. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylammonium. This compound is often used in various scientific and industrial applications due to its ability to form protective layers and its reactivity in different chemical environments .
Vorbereitungsmethoden
The synthesis of sucrose octasulfate triethylammonium salt involves several steps. The primary method includes reacting sucrose with sulfuric acid to form sucrose octasulfate. This intermediate is then reacted with triethylamine to form the final product. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure high purity and yield .
Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently. The process may include steps such as concentration, crystallization, and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Sucrose octasulfate triethylammonium salt undergoes various chemical reactions, including substitution and complex formation. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, the compound can form a viscous adhesive gel, which is useful in protective applications .
Wissenschaftliche Forschungsanwendungen
Sucrose octasulfate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying complex formation and reactivity. In biology, it is used to study cell membrane interactions and protective mechanisms. In medicine, it is known for its use in treating gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD). The compound forms a protective barrier on the mucosal surfaces, preventing damage from stomach acids .
In the industrial sector, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension and stabilize emulsions makes it valuable in the production of detergents, lubricants, and other chemical products .
Wirkmechanismus
The mechanism of action of sucrose octasulfate triethylammonium salt involves its ability to form protective layers on surfaces. In the gastrointestinal tract, it binds to ulcer sites, creating a physical barrier that protects the underlying tissue from stomach acid and enzymes. This barrier prevents further damage and allows the tissue to heal. The compound’s ability to form a gel-like layer under acidic conditions is a key aspect of its protective mechanism .
Vergleich Mit ähnlichen Verbindungen
Sucrose octasulfate triethylammonium salt is unique compared to other similar compounds due to its specific combination of sulfate groups and triethylammonium. Similar compounds include sucralfate, which is also used for treating gastrointestinal disorders, and other sulfate derivatives of sugars. this compound stands out due to its higher reactivity and ability to form stable protective layers .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its ability to form protective layers and its reactivity, make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Eigenschaften
Molekularformel |
C24H52N2O35S8 |
|---|---|
Molekulargewicht |
1185.2 g/mol |
IUPAC-Name |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.2C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;2*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);2*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
InChI-Schlüssel |
XNAIBCDCWHAHBE-HCJAYUHRSA-N |
Isomerische SMILES |
CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
